H-Phe(4-I)-OH: A Technical Guide to its Chemical Properties and Structure
H-Phe(4-I)-OH: A Technical Guide to its Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental methodologies for 4-Iodo-L-phenylalanine (H-Phe(4-I)-OH). This unnatural amino acid is a critical building block in various research and development applications, particularly in peptide synthesis and the development of therapeutic agents.
Core Chemical Properties
H-Phe(4-I)-OH, a derivative of the essential amino acid L-phenylalanine, is distinguished by the presence of an iodine atom at the para position of the phenyl ring. This modification imparts unique chemical properties that are leveraged in various scientific disciplines.
| Property | Value | Citation(s) |
| CAS Number | 24250-85-9 | [1][2][3][4] |
| Molecular Formula | C₉H₁₀INO₂ | [1][2][3][4] |
| Molecular Weight | 291.09 g/mol | [1] |
| IUPAC Name | (2S)-2-amino-3-(4-iodophenyl)propanoic acid | [2] |
| Appearance | White to off-white solid/powder | [1][3] |
| Melting Point | ~240°C (literature) | [3] |
| Solubility | Partly miscible with water. Soluble in DMSO (4.65 mg/mL with sonication and pH adjustment to 6 with 1 M HCl). | [1][3] |
| Optical Rotation | [α]D20 = -6.5 ± 2º (c=2 in 80% AcOH) | [3] |
| Purity | ≥98% (HPLC, Chiral) | [3] |
Chemical Structure
The structure of H-Phe(4-I)-OH is fundamental to its function, providing a scaffold for further chemical modifications and incorporation into larger molecules.
| Identifier | String | Citation(s) |
| SMILES | C1=CC(=CC=C1C--INVALID-LINK--N)I | [2] |
| InChI | InChI=1S/C9H10INO2/c10-7-3-1-6(2-4-7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m0/s1 | [2] |
| InChIKey | PZNQZSRPDOEBMS-QMMMGPOBSA-N | [2] |
Experimental Protocols
The following sections detail common experimental procedures involving H-Phe(4-I)-OH.
Synthesis of N-Boc-4-iodo-L-phenylalanine
A common procedure for the protection of the amino group of H-Phe(4-I)-OH involves the use of di-tert-butyl dicarbonate (B1257347) (Boc₂O). This is a crucial step for its use in peptide synthesis.
Materials:
-
(S)-4-iodo-L-phenylalanine (H-Phe(4-I)-OH)
-
Water
-
Sodium hydroxide (B78521) (NaOH)
-
Di-tert-butyl dicarbonate (Boc₂O)
Procedure:
-
Dissolve (S)-4-iodo-L-phenylalanine in a mixture of 1,4-dioxane and water.[5]
-
Add sodium hydroxide to the solution, which should lead to the solution becoming clear.[5]
-
Cool the reaction mixture to 0-10°C.[5]
-
Add di-tert-butyl dicarbonate to the cooled solution.[5]
-
Allow the reaction to proceed, with the temperature naturally rising to around 30°C, and stir at room temperature for approximately 8 hours.[6]
-
The resulting crude product, (S)-N-Boc-4-iodo-L-phenylalanine, can be dried. Purity can be assessed by HPLC.[5]
Analytical Characterization
The identity and purity of H-Phe(4-I)-OH and its derivatives are typically confirmed using a combination of analytical techniques.
-
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is used to determine the enantiomeric purity, ensuring the presence of the desired L-enantiomer.[3] Reversed-phase HPLC is also a common method for purity assessment.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to confirm the chemical structure. For example, the ¹H NMR spectrum of (S)-N-Boc-4-iodo-L-phenylalanine in DMSO-d₆ shows characteristic peaks for the aromatic protons, the alpha-hydrogen, the beta-hydrogens, and the Boc protecting group.[5]
-
Mass Spectrometry (MS): Mass spectrometry is employed to confirm the molecular weight of the compound.[3]
Applications in Research and Development
H-Phe(4-I)-OH serves as a versatile building block in several areas of chemical and biological research.
Peptide Synthesis
The primary application of H-Phe(4-I)-OH is in peptide synthesis. The iodine atom can be used as a handle for further chemical modifications through cross-coupling reactions such as Suzuki and Heck couplings.[7] This allows for the site-specific introduction of various functionalities into peptides. The amino acid is often used in its N-protected form, such as Fmoc-Phe(4-I)-OH or Boc-Phe(4-I)-OH, for solid-phase peptide synthesis.[8]
Synthesis of L-BPA for Boron Neutron Capture Therapy (BNCT)
H-Phe(4-I)-OH is a key precursor in the synthesis of 4-borono-L-phenylalanine (L-BPA), a drug used in Boron Neutron Capture Therapy (BNCT) for cancer.[9] The synthesis involves a palladium-catalyzed cross-coupling reaction to replace the iodine atom with a boronic ester group.[9]
Caption: Synthetic pathway from H-Phe(4-I)-OH to L-BPA.
Biological Activity
Research has shown that 4-iodo-L-phenylalanine can inhibit protein synthesis in cancer cells.[3] It is suggested that it may interfere with the translation process by binding to the ribosome.[3] This property makes it a compound of interest in the development of novel anti-cancer therapies.
The following diagram illustrates a simplified workflow for investigating the protein synthesis inhibition activity of H-Phe(4-I)-OH.
Caption: Experimental workflow for assessing protein synthesis inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 4-Iodophenylalanine | C9H10INO2 | CID 134497 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. usbio.net [usbio.net]
- 4. peptide.com [peptide.com]
- 5. EP3321272B1 - Method for preparing l-bpa - Google Patents [patents.google.com]
- 6. CN108484652A - The preparation method of L-BPA - Google Patents [patents.google.com]
- 7. peptide.com [peptide.com]
- 8. Boc-Phe(4-I)-OH ≥99.0% (TLC) | Sigma-Aldrich [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
